molecular formula C23H19F3N2O2S B304042 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

カタログ番号 B304042
分子量: 444.5 g/mol
InChIキー: GFEJFTBIDUTZPB-MOSHPQCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of cancer. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with increased resistance to chemotherapy and radiation therapy. TH-302 is designed to be selectively activated in hypoxic regions of tumors, leading to the release of a cytotoxic agent that can kill cancer cells.

作用機序

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. The activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide leads to the release of a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which can kill cancer cells. Br-IPM is a DNA cross-linking agent that can inhibit DNA replication and induce cell death.
Biochemical and Physiological Effects
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. These include increased cytotoxicity in hypoxic regions of tumors, enhanced efficacy of chemotherapy and radiation therapy, and inhibition of tumor growth and metastasis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to have minimal toxicity in normal tissues, suggesting that it may have a favorable safety profile in humans.

実験室実験の利点と制限

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on cancer cell biology. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide can also be used to study the efficacy of combination therapies, such as chemotherapy and radiation therapy. However, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has some limitations for use in lab experiments. It is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is also expensive and may not be readily available for all researchers.

将来の方向性

There are several future directions for research on 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. One area of focus is the development of new hypoxia-activated prodrugs that can be used in combination with 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide to enhance its efficacy. Another area of focus is the development of new imaging techniques that can be used to identify hypoxic regions of tumors and monitor the activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in vivo. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in humans, and further research is needed to optimize dosing and treatment regimens.

合成法

The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide involves several steps, including the condensation of 2-thienylacetic acid with 2-(trifluoromethyl)aniline to form a vinyl ketone intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been optimized to improve yield and purity, and several different methods have been developed for large-scale production.

科学的研究の応用

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is selectively activated in hypoxic regions of tumors, leading to increased cytotoxicity and tumor cell death. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

特性

製品名

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

分子式

C23H19F3N2O2S

分子量

444.5 g/mol

IUPAC名

3,4-dimethyl-N-[(Z)-3-oxo-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19F3N2O2S/c1-14-9-10-16(12-15(14)2)21(29)28-20(13-17-6-5-11-31-17)22(30)27-19-8-4-3-7-18(19)23(24,25)26/h3-13H,1-2H3,(H,27,30)(H,28,29)/b20-13-

InChIキー

GFEJFTBIDUTZPB-MOSHPQCFSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。